molecular formula C10H10BNO2S B7956043 [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]boronic acid

[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]boronic acid

Cat. No.: B7956043
M. Wt: 219.07 g/mol
InChI Key: BQFPCIXNQCOBSD-UHFFFAOYSA-N
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Description

[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]boronic acid is a boronic acid derivative that features a thiazole ring attached to a phenyl ring, which is further bonded to a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 2-methylthiazole with a phenylboronic acid derivative under specific conditions to yield the desired compound. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In organic synthesis, [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryl structures .

Biology and Medicine

The thiazole ring is a common pharmacophore in many biologically active compounds, and the boronic acid group can interact with biological targets such as enzymes .

Industry

In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to form stable bonds with other molecules makes it useful in creating advanced materials .

Mechanism of Action

The mechanism of action of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]boronic acid depends on its application. In medicinal chemistry, the boronic acid group can inhibit enzymes by forming reversible covalent bonds with active site residues. The thiazole ring can interact with various molecular targets through hydrogen bonding and hydrophobic interactions, affecting biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]boronic acid
  • This compound pinacol ester
  • This compound MIDA ester

Uniqueness

Compared to its esters, this compound has a free boronic acid group, making it more reactive in certain chemical reactions. The pinacol and MIDA esters are more stable and can be used as protected forms of the boronic acid, which can be deprotected under specific conditions .

Properties

IUPAC Name

[3-(2-methyl-1,3-thiazol-4-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2S/c1-7-12-10(6-15-7)8-3-2-4-9(5-8)11(13)14/h2-6,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFPCIXNQCOBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CSC(=N2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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